molecular formula C24H31F3O5 B12365116 (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid

Cat. No.: B12365116
M. Wt: 456.5 g/mol
InChI Key: CMLNDCUXASGBMQ-NQUQXYBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Trifluoromethylphenyl trinor Prostaglandin F2 is a synthetic analog of Prostaglandin F2alpha. This compound is characterized by the presence of a trifluoromethyl group at the 17th position and a phenyl group, which distinguishes it from its natural counterpart. It is known for its potent luteolytic activity and its ability to cause smooth muscle contraction by acting through the FP receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-trifluoromethylphenyl trinor Prostaglandin F2 involves several steps, starting from the basic prostaglandin structureThe reaction conditions typically require controlled temperatures and the use of catalysts to ensure the desired modifications are achieved efficiently .

Industrial Production Methods: In industrial settings, the production of 17-trifluoromethylphenyl trinor Prostaglandin F2 is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency. Solvent extraction and purification techniques, such as chromatography, are employed to isolate the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups .

Scientific Research Applications

17-Trifluoromethylphenyl trinor Prostaglandin F2 has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the FP receptor, a type of prostaglandin receptor. Upon binding to this receptor, it triggers a cascade of intracellular events that lead to smooth muscle contraction and luteolysis. The molecular targets include various signaling pathways that regulate muscle contraction and reproductive processes .

Comparison with Similar Compounds

Uniqueness: 17-Trifluoromethylphenyl trinor Prostaglandin F2 is unique due to its specific combination of trifluoromethyl and phenyl groups, which confer distinct pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H31F3O5

Molecular Weight

456.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C24H31F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h1,3,5-7,12-14,18-22,28-30H,2,4,8-11,15H2,(H,31,32)/b3-1-,13-12+/t18-,19+,20+,21-,22+/m0/s1

InChI Key

CMLNDCUXASGBMQ-NQUQXYBYSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O

Canonical SMILES

C1C(C(C(C1O)C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O

Origin of Product

United States

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